Verubecestat

Vue d'ensemble

Description

MK-8931, également connu sous le nom de vérubecestat, est un nouvel inhibiteur oral de la bêta-sécrétase, une enzyme qui clive la protéine précurseur de l’amyloïde, actuellement en cours d’investigation. Il a été développé par Merck pour le traitement de la maladie d’Alzheimer. Ce composé est le premier avec ce mécanisme à progresser vers la recherche clinique de phase tardive .

Applications De Recherche Scientifique

MK-8931 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing the levels of beta-amyloid peptides in the brain, which are believed to be a key factor in the development of Alzheimer’s disease . The compound has been evaluated in multiple clinical trials, including Phase II and Phase III studies, to assess its safety and efficacy in patients with mild-to-moderate Alzheimer’s disease . Additionally, MK-8931 has been used in research to understand the role of beta-secretase in neurodegenerative diseases and to develop diagnostic tools for early detection of Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

Verubecestat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with the β-site amyloid precursor protein–cleaving enzyme 1 (BACE-1), inhibiting its function . This interaction blocks the production of amyloid-beta (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease .

Cellular Effects

This compound influences cell function by reducing the levels of Aβ in the cerebrospinal fluid of humans . This reduction can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons. The decrease in Aβ levels may potentially slow the progression of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BACE-1, an enzyme responsible for the cleavage of amyloid precursor protein (APP). By inhibiting BACE-1, this compound prevents the formation of Aβ, thereby potentially mitigating the neurodegenerative effects associated with its accumulation .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the processing of APP. It interacts with BACE-1, an enzyme crucial in this pathway

Méthodes De Préparation

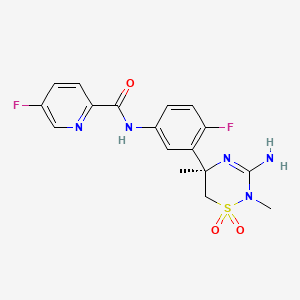

MK-8931 est synthétisé par une série de réactions chimiques impliquant la formation d’un cycle thiadiazinane. La voie de synthèse implique la réaction du 3-amino-2,5-diméthyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-5-yle avec le 4-fluorophényl et le 5-fluoropicolinamide . Le composé est généralement préparé sous forme solide et est soluble dans le diméthylsulfoxyde à une concentration de 75 millimolaire .

Analyse Des Réactions Chimiques

MK-8931 subit diverses réactions chimiques, impliquant principalement son interaction avec la protéine précurseur de l’amyloïde. C’est un puissant inhibiteur de la bêta-sécrétase 1 et de la bêta-sécrétase 2, avec des constantes d’inhibition de 2,2 nanomolaires et 0,38 nanomolaires, respectivement . Le composé n’inhibe pas de manière significative les isoformes humaines du cytochrome P450, indiquant un faible potentiel d’interactions médicamenteuses .

Applications de la recherche scientifique

MK-8931 a été étudié de manière approfondie pour son potentiel de traitement de la maladie d’Alzheimer. Il a montré des promesses dans la réduction des niveaux de peptides bêta-amyloïdes dans le cerveau, qui sont considérés comme un facteur clé dans le développement de la maladie d’Alzheimer . Le composé a été évalué dans de multiples essais cliniques, y compris des études de phase II et de phase III, afin d’évaluer son innocuité et son efficacité chez les patients atteints de la maladie d’Alzheimer légère à modérée . De plus, MK-8931 a été utilisé dans la recherche pour comprendre le rôle de la bêta-sécrétase dans les maladies neurodégénératives et pour développer des outils de diagnostic pour la détection précoce de la maladie d’Alzheimer .

Mécanisme D'action

MK-8931 exerce ses effets en inhibant l’activité de la bêta-sécrétase, une enzyme impliquée dans la production de peptides bêta-amyloïdes. En bloquant cette enzyme, MK-8931 réduit la formation de plaques bêta-amyloïdes dans le cerveau, qui sont associées à la progression de la maladie d’Alzheimer . Le composé cible spécifiquement le site bêta de la protéine précurseur amyloïde, empêchant son clivage et la formation subséquente de peptides bêta-amyloïdes neurotoxiques .

Comparaison Avec Des Composés Similaires

MK-8931 est unique parmi les inhibiteurs de la bêta-sécrétase en raison de sa forte affinité et de sa sélectivité pour la bêta-sécrétase 1 et la bêta-sécrétase 2. D’autres composés similaires incluent le lanabecestat, l’elenbecestat et l’atabecestat, qui ciblent également la bêta-sécrétase mais diffèrent dans leurs structures chimiques et leurs propriétés pharmacocinétiques . MK-8931 a démontré une meilleure perméabilité de la barrière hémato-encéphalique et un profil de sécurité favorable dans les essais cliniques .

Activité Biologique

Verubecestat (MK-8931) is an orally administered small molecule that acts as a selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease (AD). The biological activity of this compound has been investigated through various clinical trials, revealing both its pharmacological effects and limitations in altering disease progression.

This compound inhibits BACE-1, thereby reducing the levels of Aβ peptides in the central nervous system (CNS). It also inhibits BACE-2, although the physiological role of this enzyme remains less understood. The inhibition of BACE-1 leads to a significant decrease in Aβ40 and Aβ42 concentrations in cerebrospinal fluid (CSF) and brain tissue, as evidenced by preclinical studies in animal models and clinical trials involving human subjects .

EPOCH Trial

The EPOCH trial was a Phase 3 study designed to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer’s disease. The trial included 1958 participants randomized to receive either this compound at doses of 12 mg or 40 mg daily or placebo. The primary outcomes were cognitive assessments using the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Alzheimer’s Disease Cooperative Study Activities of Daily Living Inventory (ADCS-ADL) .

- Results : The trial was terminated early for futility, as it showed no significant cognitive improvement compared to placebo. In fact, patients receiving the higher dose of this compound exhibited faster cognitive decline than those on placebo .

APECS Trial

The APECS trial focused on patients with prodromal Alzheimer's disease, characterized by mild cognitive impairment with elevated amyloid levels. This study aimed to determine if early intervention with this compound could alter disease progression.

- Results : Similar to the EPOCH trial, the APECS trial found that this compound did not improve clinical outcomes. Patients treated with this compound showed worse cognitive performance than those receiving placebo, despite some reduction in amyloid plaque load observed through imaging .

Pharmacokinetics and Safety Profile

This compound has been shown to be well-tolerated across various studies, with pharmacokinetic profiles indicating effective absorption and distribution. In healthy volunteers and AD patients, single and multiple doses resulted in significant reductions in CSF levels of Aβ peptides without major adverse effects typically associated with BACE inhibition, such as neurodegeneration or hepatotoxicity . However, adverse events were more prevalent among participants receiving this compound compared to placebo groups.

Summary of Findings

| Trial | Population | Dosage | Primary Outcome | Key Findings |

|---|---|---|---|---|

| EPOCH | Mild-to-moderate AD | 12 mg / 40 mg daily | ADAS-cog, ADCS-ADL | No significant improvement; faster decline in higher dose group |

| APECS | Prodromal AD | 12 mg / 40 mg daily | CDR-SB | No improvement; worse outcomes in treatment group |

Propriétés

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYKUSGACIYRML-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020622 | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer's disease. BACE is believed to be a key enzyme in the production of amyloid β peptide. Evidence suggests that inhibiting BACE decreases the production of amyloid β peptide and may therefore reduce amyloid plaque formation and modify disease progression. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1286770-55-5 | |

| Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verubecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERUBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.